Dapoxetine N-Oxide is a metabolite of dapoxetine, a selective serotonin reuptake inhibitor primarily used for the treatment of premature ejaculation in men. While dapoxetine itself has therapeutic effects, dapoxetine N-Oxide is considered a weak serotonin reuptake inhibitor with no significant clinical impact. This compound is formed during the metabolic processing of dapoxetine, primarily in the liver and kidneys, through enzymatic oxidation involving cytochrome P450 enzymes and flavin monooxygenase 1.
Dapoxetine N-Oxide is classified as a N-oxide derivative of dapoxetine, which belongs to the broader category of organic compounds known as naphthalenes. Its chemical formula is with a molecular weight of approximately 321.41 g/mol . The compound is primarily identified in pharmacokinetic studies as a metabolite rather than an active therapeutic agent.
The synthesis of dapoxetine N-Oxide involves the oxidation of dapoxetine. One common method includes treating dapoxetine with hydrogen peroxide in the presence of a base, which facilitates the formation of the N-oxide.
Key Steps in Synthesis:
Dapoxetine N-Oxide primarily undergoes oxidation reactions but can also participate in various other chemical transformations:
Dapoxetine N-Oxide acts primarily as a weak serotonin reuptake inhibitor due to its structural similarity to dapoxetine. Its formation occurs through metabolic pathways involving cytochrome P450 enzymes such as CYP2D6 and CYP3A4, which facilitate its oxidation from dapoxetine .
The mechanism involves:
While dapoxetine N-Oxide itself does not have direct therapeutic applications, it plays an important role in pharmacokinetic studies related to dapoxetine metabolism. Understanding its formation and effects contributes to optimizing dosing regimens for dapoxetine in clinical settings. Additionally, research into similar N-oxide compounds suggests potential applications in medicinal chemistry, particularly in developing new therapeutic agents targeting various biological activities .
Dapoxetine undergoes extensive hepatic metabolism primarily mediated by cytochrome P450 (CYP) isoforms CYP2D6 and CYP3A4, alongside flavin-containing monooxygenase 1 (FMO1). These enzymes catalyze the N-oxidation of dapoxetine’s tertiary amine group, forming dapoxetine N-oxide as the major circulating inactive metabolite in human plasma. This biotransformation represents a classical Phase I metabolic reaction, increasing the compound's hydrophilicity for renal excretion [5] [8]. Kinetic studies reveal CYP2D6 polymorphism significantly influences metabolic efficiency. Among 24 tested CYP2D6 variants, 19 exhibited reduced clearance (27–85%) for N-oxide formation, while variants 90, *94, and V342M showed marginally increased activity (106–110%) compared to wild-type CYP2D61 [2]. FMO1 contributes alternatively under alkaline conditions, demonstrating complementary metabolic pathways sensitive to genetic and physiological variables [8].
Table 1: Oxidation Reagents for Dapoxetine N-Oxide Synthesis
Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Key Advantage |
---|---|---|---|---|---|
H₂O₂ (30%) | DCM | 0–5 | 4–6 | 85–90 | Low cost, minimal overoxidation |
Urea H₂O₂ | Ethanol | 20–25 | 8–10 | 78–82 | Solid handling, improved safety |
mCPBA | Chloroform | -10 to 0 | 1–2 | 88–92 | Faster kinetics |
Peracetic acid | Acetonitrile | 5–10 | 3–5 | 80–85 | High solubility |
CAS No.: 572-32-7
CAS No.: 63697-61-0
CAS No.: 14127-68-5
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2